molecular formula C6H14O2 B1360264 1,1-Dimethoxybutane CAS No. 4461-87-4

1,1-Dimethoxybutane

Cat. No. B1360264
CAS RN: 4461-87-4
M. Wt: 118.17 g/mol
InChI Key: DZKUKLGGGNLHNY-UHFFFAOYSA-N
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Description

1,1-Dimethoxybutane, also known as Butane, 1,1-dimethoxy, is a chemical compound with the formula C6H14O2 and a molecular weight of 116.1583 . It is used in the preparation of imine type quaternary ammonium salt catalyst for low-viscosity polyisocyanate synthesis .


Synthesis Analysis

1,1-Dimethoxybutane can be synthesized from methanol and formaldehyde in the presence of acid catalysts . Another efficient method for the preparation of 1,1-dimethoxybutane is described using a molecularly defined NNN-Ni (II) complex (2 mol %). The reaction proceeds via the direct condensation reaction of methanol with paraformaldehyde under mild and neutral conditions .


Molecular Structure Analysis

The molecular structure of 1,1-Dimethoxybutane is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 21 bonds, including 7 non-H bonds .


Chemical Reactions Analysis

The synthesis of 1,1-Dimethoxybutane involves various chemical reactions. For instance, it can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . It can also be synthesized via the direct condensation reaction of methanol with paraformaldehyde .


Physical And Chemical Properties Analysis

1,1-Dimethoxybutane has a density of 0.8±0.1 g/cm3, a boiling point of 111.9±8.0 °C at 760 mmHg, and a vapour pressure of 26.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.6±3.0 kJ/mol, a flash point of 10.1±18.0 °C, and an index of refraction of 1.389 . It also has a molar refractivity of 33.3±0.3 cm3, a polar surface area of 18 Å2, and a polarizability of 13.2±0.5 10-24 cm3 .

Scientific Research Applications

Chemo-selective Reactions in Organic Synthesis

1,1-Dimethoxybutane is involved in chemo-selective reactions with allylsilanes, showing distinct behavior based on the type of Lewis acid used. This property is significant in organic synthesis, particularly in the selective reaction on the acetal moiety (Ojima & Kumagai, 1978).

Reagent for Dimethylchromenylation

It serves as a reagent for dimethylchromenylation, a process significant in the synthesis of various dimethylchromens, which have applications in various chemical syntheses (Bandaranayake, Crombie, & Whiting, 1971).

Study of Molecular Interactions

1,1-Dimethoxybutane is used to understand molecular interactions, such as the non-bonded (C-H)⋯O interaction in ethers, which has implications in understanding polyether structures (Law & Sasanuma, 1996).

Azeotropic and Solid–Liquid Equilibria

Its behavior in azeotropic and solid–liquid equilibria in binary organic systems is studied, providing critical data for the introduction of new groups in models like Modified UNIFAC (Dortmund) (Teodorescu, Wilken, Wittig, & Gmehling, 2003).

Organic Synthesis and Catalysis

1,1-Dimethoxybutane has roles in the synthesis of various organic compounds, such as in the preparation of cysteine protease inhibitors, highlighting its utility in the field of medicinal chemistry (Yamashita et al., 1999).

Study of DNA-DNA Cross-linking

In research related to DNA-DNA cross-linking, 1,1-Dimethoxybutane derivatives are used to understand the effects of stereochemistry on biological activities, which is crucial in understanding mutagenic and carcinogenic risks (Park et al., 2005).

Development of Fine Chemicals

1,1-Dimethoxybutane derivatives are used in the synthesis and development of fine chemicals, indicating its importance in industrial applications (Cheng, 2005).

Safety And Hazards

1,1-Dimethoxybutane is classified as an extremely flammable liquid and vapour . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of fire, appropriate extinguishing media should be used .

properties

IUPAC Name

1,1-dimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-4-5-6(7-2)8-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKUKLGGGNLHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196251
Record name Butane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxybutane

CAS RN

4461-87-4
Record name Butane, 1,1-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4461-87-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
WM Bandaranayake, L Crombie… - Journal of the Chemical …, 1971 - pubs.rsc.org
Like citral, 3-methylbut-2-enal condenses under pyridine catalysis with suitable meta-dihydric phenols to give chromens having the 2,2-dimethyl-substitution pattern common in Nature. …
Number of citations: 32 pubs.rsc.org
M Gurram, B Gyimóthy, R Wang, SQ Lam… - The Journal of …, 2011 - ACS Publications
An enantiospecific and stereoselective total synthesis of the natural product (+)-crispine A has been demonstrated employing a Pictet−Spengler bis-cyclization reaction between …
Number of citations: 40 pubs.acs.org
FL Switzer - 1987 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS While the most advanced technology has been used to photograph and reproduce this manuscript, the quality of the …
Number of citations: 2 search.proquest.com
GW Gribble, FL Switzer, RM Soll - The Journal of Organic …, 1988 - ACS Publications
Convergent, biomimetically patterned syntheses of the Elaeocarpus alkaloids (±)-elaeokanine A (1),(±)-elaeokanine C (2), and (±)-elaeocarpidine (3) and the Tarenna alkaloid (±)-…
Number of citations: 49 pubs.acs.org
M Maryška, L Fojtíková, R Jurok, B Holubová… - RSC …, 2018 - pubs.rsc.org
Tryptamines are a group of hallucinogenic drugs whose detection in body fluids could be simplified by immunochemical assay kits. Antibodies for these assays are obtained by the …
Number of citations: 6 pubs.rsc.org
G Yuan, X Ren, Q Wang - International Journal of Electrochemical …, 2018 - Elsevier
To quantitatively convert biomass into value-added chemicals or biofuels is still a great challenge. Herein, we develop an efficient electrochemical method to convert the biomass-…
Number of citations: 5 www.sciencedirect.com
AT Balaban, LB Kier, N Joshi - Journal of chemical information …, 1992 - ACS Publications
Here we have accummulated the largest data set of halo-alkanes in the open literature that we are aware of (see table in supplementary material). The data is presented as SMILES …
Number of citations: 72 pubs.acs.org
BK Callihan, DS Ballantine - Journal of Chromatography A, 2000 - Elsevier
Quantitative descriptors of solubility properties are useful in the investigation of a wide variety of chemical and biological phenomena. Several solutes which may be useful in such …
Number of citations: 23 www.sciencedirect.com
PPB van der Maeden, H Steinberg, TJ de Boer - Tetrahedron Letters, 1967 - Elsevier
We were unable to isolate the primarily formed aldol 2 from the remaining few percents of unidentified reaction products. The infrared spectrum of 5 (liq. film) shows the strong …
Number of citations: 3 www.sciencedirect.com
VV Lobanov, VA Topchii, VV Grom… - Theoretical and …, 1977 - Springer
It is seen from Table 1, in which are presented the relative line intensities of ions in the field mass spectra of acetals, that the molecular ion lines are weak or are completely absent. This …
Number of citations: 3 link.springer.com

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